![molecular formula C27H32N2O5 B4015242 1-(2-adamantyl)-4-(1-naphthoyl)piperazine oxalate](/img/structure/B4015242.png)
1-(2-adamantyl)-4-(1-naphthoyl)piperazine oxalate
Overview
Description
1-(2-adamantyl)-4-(1-naphthoyl)piperazine oxalate, commonly known as 2-ANP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Mechanism of Action
The exact mechanism of action of 2-ANP is not fully understood. However, it is believed to act as a partial agonist at dopamine D2 receptors and as a full agonist at serotonin 5-HT1A receptors. It also inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-ANP has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity, induce hyperactivity, and enhance cognitive performance. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-ANP in lab experiments is its high selectivity for dopamine and serotonin receptors. This makes it a valuable tool for studying the effects of these neurotransmitters on behavior and cognition. However, one of the limitations of using 2-ANP is its potential for abuse and addiction. Therefore, it should be used with caution and under strict laboratory conditions.
Future Directions
There are several future directions for research on 2-ANP. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the effects of dopamine and serotonin on behavior and cognition. Additionally, further research is needed to explore the long-term effects of 2-ANP on the brain and its potential for abuse and addiction.
Conclusion:
In conclusion, 1-(2-adamantyl)-4-(1-naphthoyl)piperazine oxalate, or 2-ANP, is a valuable tool for scientific research in the fields of neuroscience, pharmacology, and medicinal chemistry. Its high selectivity for dopamine and serotonin receptors makes it a valuable tool for studying the effects of these neurotransmitters on behavior and cognition. However, its potential for abuse and addiction should be taken into consideration when using it in lab experiments. Further research is needed to explore its potential as a treatment for psychiatric disorders and its long-term effects on the brain.
Scientific Research Applications
2-ANP has been extensively studied for its potential applications in various fields of scientific research. One of its primary uses is as a research tool in neuroscience and pharmacology. It has been shown to interact with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes it a valuable tool for studying the effects of these neurotransmitters on behavior, cognition, and mood.
properties
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O.C2H2O4/c28-25(23-7-3-5-19-4-1-2-6-22(19)23)27-10-8-26(9-11-27)24-20-13-17-12-18(15-20)16-21(24)14-17;3-1(4)2(5)6/h1-7,17-18,20-21,24H,8-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTWNFNSPALQSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CC6=CC=CC=C65.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Adamantyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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